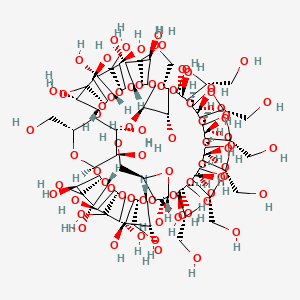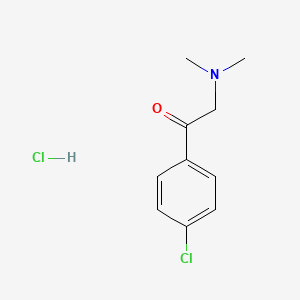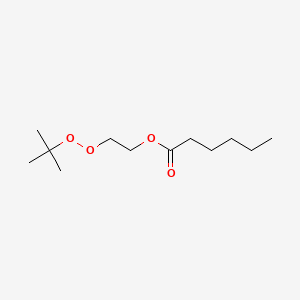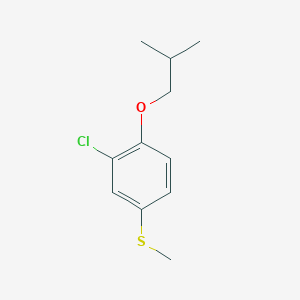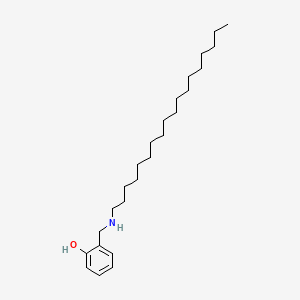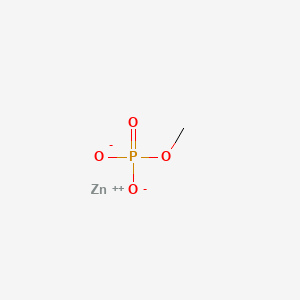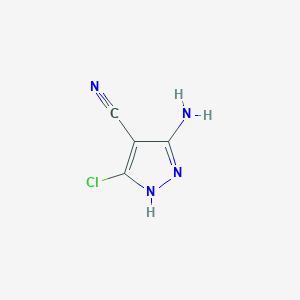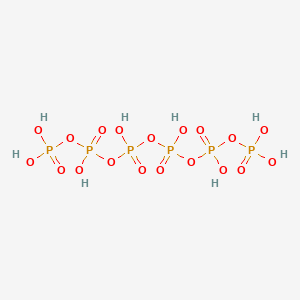
Bis(2-methyldecyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methyldecyl) phthalate is a chemical compound with the molecular formula C30H50O4. It belongs to the class of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyldecyl) phthalate typically involves the esterification of phthalic anhydride with 2-methyldecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methyldecyl) phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phthalic acid and related compounds.
Reduction: Alcohols derived from the ester groups.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-methyldecyl) phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential impacts on human health, including its role in liver toxicity and other metabolic effects.
Industry: Employed in the manufacture of various consumer products, including plastics, coatings, and adhesives
Mécanisme D'action
The mechanism of action of Bis(2-methyldecyl) phthalate involves its interaction with cellular pathways and molecular targets. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. The compound can also induce oxidative stress and disrupt normal cellular functions, leading to various toxicological effects .
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer and known for its endocrine-disrupting properties.
Diisononyl phthalate (DiNP): Another plasticizer with similar applications but different molecular structure.
Diisodecyl phthalate (DiDP): Used in industrial applications for its plasticizing properties
Uniqueness: Bis(2-methyldecyl) phthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chains provide different flexibility and compatibility with polymers compared to other phthalates .
Propriétés
Numéro CAS |
85851-83-8 |
|---|---|
Formule moléculaire |
C30H50O4 |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
bis(2-methyldecyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-5-7-9-11-13-15-19-25(3)23-33-29(31)27-21-17-18-22-28(27)30(32)34-24-26(4)20-16-14-12-10-8-6-2/h17-18,21-22,25-26H,5-16,19-20,23-24H2,1-4H3 |
Clé InChI |
KROXVIOWGRNMQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)
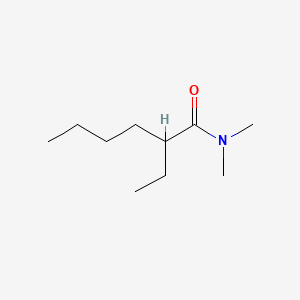
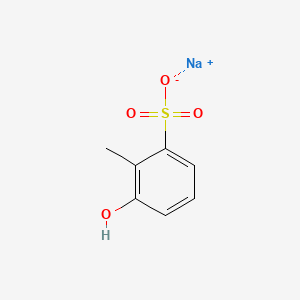
![methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate](/img/structure/B12643010.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)
